Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana
CAS No.:
Cat. No.: VC16537810
Molecular Formula: C68H85N11O13
Molecular Weight: 1264.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C68H85N11O13 |
|---|---|
| Molecular Weight | 1264.5 g/mol |
| IUPAC Name | benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C68H85N11O13/c1-40(2)29-51(72-63(85)55(34-48-36-69-39-70-48)74-61(83)53(31-43-17-10-8-11-18-43)75-66(88)57-23-16-28-79(57)68(90)92-38-45-19-12-9-13-20-45)60(82)73-52(30-41(3)4)64(86)78-59(42(5)6)67(89)76-54(32-44-24-26-49(81)27-25-44)62(84)77-56(37-80)65(87)71-47-33-46-21-14-15-22-50(46)58(35-47)91-7/h8-15,17-22,24-27,33,35-36,39-42,51-57,59,80-81H,16,23,28-32,34,37-38H2,1-7H3,(H,69,70)(H,71,87)(H,72,85)(H,73,82)(H,74,83)(H,75,88)(H,76,89)(H,77,84)(H,78,86)/t51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 |
| Standard InChI Key | LTBPAKALJZQCNH-IILMAXQXSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 |
Introduction
Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana is a synthetic peptide composed of a specific sequence of amino acids: proline, phenylalanine, histidine, two leucine residues, valine, tyrosine, serine, and an additional modification denoted by "4M-betana." The "Z" prefix indicates the presence of a benzyloxycarbonyl protecting group on the proline residue, which is commonly used in peptide synthesis to prevent unwanted reactions during the synthesis process.
Biological Activities and Potential Applications
Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana has shown promise in various biological activities, making it a candidate for therapeutic development. Its potential applications include:
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Enzyme Inhibition: The compound may exhibit enzyme inhibitory effects, which could be beneficial in treating conditions like hypertension.
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Biochemical Research: It is used in studies to understand interactions with biological molecules, which is crucial for elucidating its therapeutic roles.
| Application | Description |
|---|---|
| Enzyme Inhibition | Potential therapeutic agent for conditions like hypertension |
| Biochemical Research | Studies on interactions with biological molecules for therapeutic development |
Comparison with Similar Compounds
Several compounds share structural similarities with Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana but differ in specific amino acid sequences or modifications. For example:
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His-Pro-Phe-His-Leu-D-Leu-Val-Tyr: Known for strong renin inhibition but lacks serine and the 4M-betana modification.
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Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA: Contains succinylated arginine and is used as a substrate for renin and proteinase A.
| Compound | Key Differences | Unique Features |
|---|---|---|
| His-Pro-Phe-His-Leu-D-Leu-Val-Tyr | Lacks serine and 4M-betana modification | Strong renin inhibition |
| Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA | Contains succinylated arginine | Used as a substrate for enzymes |
Research Findings and Future Directions
Research on Z-Pro-phe-his-leu-leu-val-tyr-ser-4M-betana focuses on understanding its interactions with biological molecules to elucidate its potential therapeutic roles. Studies typically involve in vitro and in vivo experiments to assess its efficacy and safety profile for clinical applications.
| Study Type | Objective |
|---|---|
| In Vitro Studies | Assess biological activity and interaction with enzymes |
| In Vivo Studies | Evaluate efficacy and safety in animal models |
Future research directions include exploring its potential as a therapeutic agent for various diseases, further optimizing its structure for improved biological activity, and conducting clinical trials to validate its safety and efficacy in humans.
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